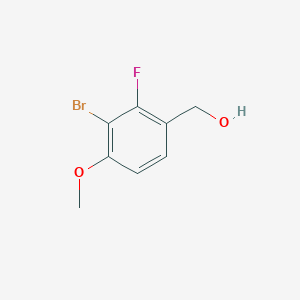

(3-Bromo-2-fluoro-4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNZTAUMKZQSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Fluoro 4 Methoxyphenyl Methanol and Its Precursors

Precursor Synthesis via Targeted Aromatic Functionalization

The construction of the core aromatic structure of (3-Bromo-2-fluoro-4-methoxyphenyl)methanol relies on the controlled, stepwise introduction of substituents. This is primarily achieved through regioselective bromination and nucleophilic aromatic substitution.

Regioselective Bromination Protocols for Fluoroanisole Derivatives

The selective introduction of a bromine atom at a specific position on a fluoroanisole ring is a critical step in the synthesis of the target compound's precursors. The directing effects of the existing fluorine and methoxy (B1213986) substituents guide the position of the incoming electrophile.

Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. mdpi.com The development of regioselective bromination reactions is a significant area of research. mdpi.com For instance, the bromination of 3-methoxybenzaldehyde (B106831) has been shown to exclusively yield 2-bromo-5-methoxybenzaldehyde, indicating a strong directing effect of the methoxy group to the para position and the aldehyde to the meta position. mdpi.com While specific studies on 2-fluoro-4-methoxyanisole were not found, the principles of electrophilic aromatic substitution suggest that the activating methoxy group and the deactivating but ortho-, para-directing fluoro group would influence the regioselectivity of bromination. The reaction of 2-methyl-substituted anisoles with halide atoms has been shown to be sluggish, with yields decreasing from fluorine to iodine. nih.gov

Common brominating agents such as N-bromosuccinimide (NBS) are often employed, sometimes in the presence of a catalyst or specific solvent systems to enhance selectivity. mdpi.com For example, the bromination of a substituted phenol (B47542) with NBS and silica (B1680970) gel in carbon tetrachloride resulted in the exclusive formation of a single isomer. mdpi.com

Nucleophilic Aromatic Substitution Strategies for Methoxylation of Halogenated Nitrobenzenes

Nucleophilic aromatic substitution (SNA_r) provides a powerful method for introducing a methoxy group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like a nitro group. chemistrysteps.comlibretexts.org This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgjuniperpublishers.com The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. chemistrysteps.comlibretexts.org

A relevant example is the synthesis of 3-bromo-4-methoxynitrobenzene from 3-bromo-4-fluoronitrobenzene. In this reaction, sodium methoxide (B1231860) acts as the nucleophile, displacing the fluoride (B91410) ion. The reaction is typically carried out in a solvent like methanol (B129727) at a controlled temperature. google.com The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, making the displacement of the fluoride possible. It has been noted that in nucleophilic aromatic substitutions, the more electronegative a halogen is, the better a leaving group it is, which is the opposite of trends seen in S_N1 and S_N2 reactions. chemistrysteps.com

Direct Synthesis Routes to this compound

Once the appropriately substituted aromatic precursor is obtained, the final step involves the formation of the benzylic alcohol functionality. This can be achieved through the reduction of an aldehyde or the use of organometallic reagents.

Reductive Transformations of Aldehyde Analogues

A common and straightforward method for the synthesis of benzylic alcohols is the reduction of the corresponding benzaldehyde (B42025). In the context of this compound, this would involve the reduction of 3-bromo-2-fluoro-4-methoxybenzaldehyde.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones. A patent for the synthesis of 3-bromo-4-fluorobenzyl alcohol describes the use of sodium borohydride in methanol to reduce 3-bromo-4-fluorobenzaldehyde. prepchem.com This method is generally high-yielding and tolerant of many other functional groups.

The general procedure involves dissolving the aldehyde in a suitable solvent, such as methanol or ethanol, and then adding the reducing agent, often at a controlled temperature. prepchem.com After the reaction is complete, a workup procedure is performed to isolate the alcohol.

Utilization of Organometallic Reagents (e.g., Grignard Reagents, Lithiation)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can be used to synthesize alcohols. chadsprep.comlibretexts.org The reaction involves the nucleophilic addition of the organometallic reagent to a carbonyl compound. libretexts.orgyoutube.com

For the synthesis of this compound, a potential route could involve the reaction of a Grignard reagent with formaldehyde. However, a more direct approach would be the reaction of an organometallic derivative of 1-bromo-2-fluoro-4-methoxybenzene with formaldehyde. This would require the formation of a Grignard or organolithium reagent from the corresponding aryl halide. The preparation of functionalized benzylic organometallics of zinc and copper has also been explored. acs.org

It is important to note that the presence of certain functional groups can be incompatible with the use of these highly reactive organometallic reagents. libretexts.org For instance, acidic protons would be deprotonated by the strongly basic organometallic reagent.

Advanced Catalytic Approaches in Substituted Benzylic Alcohol Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods for the synthesis of benzylic alcohols. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

One such approach involves the use of photoredox/nickel dual catalysis for the direct cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides. nih.gov This method allows for the direct synthesis of secondary benzylic alcohols without the need for protecting groups. nih.gov Another advanced technique is the Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate, which also affords benzylic alcohols in good yields. organic-chemistry.org

Control of Regioselectivity and Chemoselectivity in the Synthesis of Arylmethanols

The successful synthesis of complex molecules like this compound hinges on the precise control of both regioselectivity (where reactions occur) and chemoselectivity (which functional groups react).

The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the electronic and steric properties of the substituents already present on the benzene (B151609) ring. In the case of precursors to this compound, the interplay between the methoxy, fluoro, and bromo groups is critical.

Methoxy Group (-OCH₃): This is a strongly activating group due to its powerful positive resonance effect (+R), which donates electron density to the ring and stabilizes the arenium ion intermediate. It is a strong ortho-, para-director nih.gov.

Fluoro (-F) and Bromo (-Br) Groups: Halogens are deactivating groups because their strong negative inductive effect (-I) withdraws electron density from the ring. However, they are ortho-, para-directors because their lone pairs can participate in resonance (+R), which helps to stabilize the positive charge of the arenium ion intermediate when the attack is at the ortho or para positions researchgate.net. The resonance donation from bromine is much less efficient than from fluorine or oxygen due to poorer orbital overlap researchgate.net.

In a hypothetical electrophilic substitution on a precursor like 1-bromo-2-fluoro-4-methoxybenzene , the powerful activating and directing effect of the methoxy group would be dominant. It strongly directs incoming electrophiles to its ortho (C-3 and C-5) and para (C-1, already substituted) positions. The C-3 position is sterically hindered by the adjacent bromine and fluorine atoms. Therefore, electrophilic attack would be most favored at the C-5 position. Achieving substitution at the C-3 position via classical electrophilic substitution would be challenging. For this reason, strategies like directed ortho-lithiation are often employed to override these inherent electronic preferences and achieve substitution at a specific, electronically less favored or sterically hindered site psu.eduresearchgate.net.

Chemoselectivity is the selective reaction of one functional group in the presence of others rsc.org. In a multistep synthesis, managing the reactivity of different groups is paramount. This involves choosing reagents that will transform a target group while leaving others intact and carefully planning the order of reactions.

A key chemoselective challenge in the synthesis of this compound is the final reduction of the aldehyde precursor. The reducing agent must be selective for the aldehyde and not react with the aryl-bromide bond.

Sodium Borohydride (NaBH₄): This is a mild reducing agent that is highly selective for aldehydes and ketones. It is generally unreactive towards aryl halides, making it an excellent choice for this transformation rsc.org. Modified borohydride reagents, such as sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, have been developed for even greater chemoselectivity in reducing aldehydes in the presence of ketones and other reducible groups tcichemicals.com.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and is generally not suitable for this step, as it can reduce aryl halides in addition to the aldehyde.

Functional group interchange (FGI) is another critical strategy. This involves converting one functional group into another to alter its directing effects or reactivity. For example, a strongly deactivating, meta-directing nitro group can be introduced, used to direct a subsequent substitution, and then reduced to a strongly activating, ortho-, para-directing amino group bldpharm.com. Similarly, a meta-directing acyl group can be used to control substitution before being reduced to an ortho-, para-directing alkyl group bldpharm.com. Such strategies provide synthetic flexibility to access substitution patterns that are not directly achievable.

Table 3: Comparison of Reducing Agents for Aldehyde Reduction

| Reducing Agent | Reactivity Profile | Chemoselectivity towards Aryl Halides | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild; reduces aldehydes and ketones. | Generally unreactive; high chemoselectivity. | rsc.orgtcichemicals.com |

| Lithium Aluminum Hydride (LiAlH₄) | Strong; reduces most polar pi bonds. | Can reduce aryl halides; low chemoselectivity. | |

| Polymethylhydrosiloxane (PMHS) | Mild; used with a catalyst (e.g., Pd(0)) for acid chlorides. | Selective reduction of acid chloride to aldehyde is possible over aryl bromide. | msu.edu |

| Sodium Tris(hexafluoroisopropoxy)borohydride | Mild; highly selective for aldehydes over ketones. | High chemoselectivity expected. | tcichemicals.com |

Chemical Reactivity and Transformations of 3 Bromo 2 Fluoro 4 Methoxyphenyl Methanol

Reactions Involving the Benzylic Alcohol Moiety

The hydroxyl group attached to the benzylic carbon is a primary site for several important chemical transformations, including oxidation, nucleophilic substitution, and derivatization.

Controlled Oxidation to Carbonyl Compounds

The primary alcohol group of (3-Bromo-2-fluoro-4-methoxyphenyl)methanol can be selectively oxidized to the corresponding aldehyde, 3-bromo-2-fluoro-4-methoxybenzaldehyde. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carbonyl group which can then participate in a wide array of subsequent reactions.

Detailed research findings on the specific conditions for the controlled oxidation of this compound are not extensively documented in publicly available scientific literature. However, standard and mild oxidizing agents are typically employed for such transformations to prevent over-oxidation to the carboxylic acid.

Table 1: Plausible Reagents for Controlled Oxidation

| Reagent | Typical Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | 3-bromo-2-fluoro-4-methoxybenzaldehyde |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux | 3-bromo-2-fluoro-4-methoxybenzaldehyde |

Nucleophilic Substitution at the Benzylic Position

The benzylic alcohol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the benzylic position.

Specific examples detailing the nucleophilic substitution at the benzylic position of this compound are not readily found in peer-reviewed journals. The general pathway would involve an initial activation of the hydroxyl group followed by reaction with a nucleophile.

Derivatization via Esterification and Etherification

The alcohol functionality readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides under appropriate conditions. These reactions are used to protect the hydroxyl group or to introduce different functional moieties. While these are standard transformations for benzylic alcohols, specific studies detailing the esterification and etherification of this compound are not available in the surveyed literature.

Reactivity of the Aryl Bromide Functionality

The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine.

Negishi Coupling : This involves the reaction of the aryl bromide with an organozinc reagent.

Stille Coupling : This reaction couples the aryl bromide with an organotin compound.

While these reactions are broadly applicable to aryl bromides, specific examples and detailed conditions for their application to this compound are not described in the available scientific and patent literature.

Table 2: Representative Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N |

| Negishi | R-ZnX | Pd(PPh₃)₄ | C-C |

Halogen-Metal Exchange Processes

The carbon-bromine bond can undergo halogen-metal exchange, typically with organolithium reagents like n-butyllithium or t-butyllithium, at low temperatures. This reaction generates a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of substituents onto the aromatic ring at the position formerly occupied by bromine.

Documented studies providing specific experimental conditions and outcomes for halogen-metal exchange reactions on this compound could not be identified in a comprehensive search of scientific databases.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the aromatic ring is substituted with both fluorine and bromine atoms, which can act as leaving groups in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The rate and regioselectivity of SNAr reactions are highly dependent on two main factors:

The nature of the leaving group: The reactivity order for halogens in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic. youtube.com Therefore, the C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond in this context.

The presence of electron-withdrawing groups: Electron-withdrawing groups positioned ortho or para to the leaving group stabilize the anionic Meisenheimer complex, thereby accelerating the reaction. masterorganicchemistry.comlibretexts.org

In the case of this compound, the fluorine atom is para to the electron-donating methoxy (B1213986) group and ortho to the bromine atom. While the methoxy group is generally activating for electrophilic substitution, its effect in nucleophilic substitution is more complex. The bromine atom, being electron-withdrawing through induction, can help to activate the ortho-positioned fluorine. Consequently, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom.

Potential nucleophiles for these reactions include alkoxides, amines, and thiols. The reaction pathway would involve the attack of the nucleophile on the carbon attached to the fluorine, leading to the displacement of the fluoride (B91410) ion and the formation of a new substituted product.

Transformations of the Aryl Fluoride Functionality

The carbon-fluorine bond is the strongest single bond in organic chemistry, which can make its functionalization challenging. rsc.orgnih.gov However, its unique properties also allow for specific chemical transformations.

Activation and Reactivity in Nucleophilic Aromatic Substitution

As discussed, the aryl fluoride functionality is the most likely site for a classical SNAr reaction on the this compound ring system. The reactivity of the C-F bond is enhanced by the presence of the ortho-bromo substituent, which provides inductive electron withdrawal.

For less activated or electron-rich fluoroarenes, which are typically resistant to classical SNAr, alternative methods have been developed. One such approach is cation radical-accelerated nucleophilic aromatic substitution, which can be achieved through organic photoredox catalysis. nih.gov This method allows for the defluorination of unactivated fluoroarenes under mild conditions with a variety of nucleophiles. nih.gov While the subject molecule has some activating features, such catalytic systems could potentially be employed to enhance reactivity or enable reactions with weaker nucleophiles.

C-F Bond Functionalization Strategies

Beyond SNAr, various strategies exist for the functionalization of C-F bonds, often involving transition metal catalysis. mdpi.comresearchgate.net These methods provide routes to products that are not accessible through simple nucleophilic substitution.

Key strategies include:

Hydrodefluorination (HDF): This process involves the replacement of a fluorine atom with a hydrogen atom. Transition metal complexes, particularly those of nickel and copper, have been shown to catalyze the HDF of multifluoroaromatics in the presence of a hydrogen source, such as silanes. mdpi.comresearchgate.net

Cross-Coupling Reactions: Nickel and Palladium-catalyzed cross-coupling reactions can form new carbon-carbon bonds at the site of the C-F bond. For instance, reactions with Grignard reagents or organozinc reagents can replace the fluorine with an alkyl or aryl group. researchgate.net

Defluoro-silylation: Nickel(0)-based catalytic systems can facilitate the reaction between fluoroaromatics and silylboranes (R₃SiBpin) to replace the C-F bond with a C-Si bond, yielding valuable aryl silane compounds. researchgate.net

These advanced methods offer powerful tools for selectively modifying the fluorine substituent on this compound, enabling the synthesis of a diverse range of derivatives. nih.gov

Modification of the Methoxy Group

The methoxy group (-OCH₃) is a common functionality in aromatic compounds and can be transformed in several ways, most notably through demethylation.

Demethylation Reactions

The cleavage of aryl methyl ethers to produce the corresponding phenols is a fundamental transformation in organic synthesis. A variety of reagents and conditions have been developed for this purpose.

One of the most widely used and effective reagents for demethylation is boron tribromide (BBr₃) . mdma.chchemicalforums.com The reaction typically proceeds at or below room temperature and involves the formation of an aryloxy-dibromoborane intermediate, which is subsequently hydrolyzed to yield the phenol (B47542). mdma.chresearchgate.net It is generally recommended to use one mole of BBr₃ per ether group. mdma.ch

Other reagents for demethylation include:

Strong acids: Concentrated hydrobromic acid (HBr) can be used, often at elevated temperatures. thieme-connect.com

Nucleophilic reagents: Certain nucleophiles, such as lithium chloride (LiCl) in dimethylformamide (DMF) or sodium ethanethiolate (NaSEt), can effect demethylation via an SN2 mechanism on the methyl group. thieme-connect.com

Ionic Liquids: 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]) has been used as an efficient demethylating agent, particularly under microwave irradiation. This method is considered a greener alternative as it often does not require additional solvents or activating agents. thieme-connect.com

| Reagent | Typical Conditions | Mechanism | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temp. | Lewis acid assisted cleavage | mdma.chchemicalforums.com |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Acid-catalyzed SN2 | thieme-connect.com |

| [bmim][Br] (Ionic Liquid) | Microwave irradiation, <220°C | Nucleophilic (Br⁻) SN2 | thieme-connect.com |

| Lithium Chloride (LiCl) | DMF, reflux | Nucleophilic (Cl⁻) SN2 | thieme-connect.com |

Alternative Functional Group Transformations

While demethylation is the most common transformation for the methoxy group, other reactions are theoretically possible, though less frequently employed. These transformations generally require harsher conditions or multi-step pathways. For example, ether cleavage under specific conditions could potentially lead to the formation of other aryl ethers, but this is not a standard or efficient process. More commonly, the phenol obtained from demethylation serves as a versatile intermediate. The resulting hydroxyl group can be readily converted into a variety of other functional groups, such as esters, sulfonates, or other ethers, significantly expanding the synthetic utility of the original molecule.

Regioselective C-H Functionalization on the Aromatic Ring

There is no available scientific literature describing the regioselective C-H functionalization on the aromatic ring of this compound. Research has been conducted on other substituted aromatic compounds, but these findings cannot be directly extrapolated to this specific molecule without experimental validation.

Cascade and Multicomponent Reactions Incorporating the this compound Scaffold

No published studies have been found that detail the use of this compound as a reactant or scaffold in cascade or multicomponent reactions. Therefore, no data on its performance in such complex transformations is available.

Applications of 3 Bromo 2 Fluoro 4 Methoxyphenyl Methanol As a Versatile Synthetic Building Block

Role in the Assembly of Complex Molecular Architectures

The unique combination of reactive sites on (3-Bromo-2-fluoro-4-methoxyphenyl)methanol makes it an ideal starting point for the synthesis of intricate molecular frameworks. The bromo group serves as a versatile handle for carbon-carbon bond formation, while the methanol (B129727) moiety can be readily converted into other functionalities to facilitate cyclization or extension of the molecular structure.

Fused heterocyclic compounds are a cornerstone of medicinal chemistry, often exhibiting potent and specific biological activities. airo.co.in The synthesis of these structures frequently relies on precursor molecules that contain multiple functional groups capable of participating in sequential or tandem reactions. airo.co.inias.ac.in this compound is well-suited for this role. The primary alcohol can be easily oxidized to the corresponding benzaldehyde (B42025) or benzoic acid. These carbonyl derivatives are common precursors for building fused ring systems, such as quinolones, through condensation and cyclization reactions. nih.gov

For instance, the aldehyde derivative could react with amino compounds to form an intermediate that subsequently undergoes intramolecular cyclization to yield N-fused heterocycles, a process driven by the stability of the resulting aromatic system. nih.gov Furthermore, the bromo substituent can be utilized in transition-metal-catalyzed reactions either before or after the formation of the initial heterocyclic ring to introduce additional molecular complexity. mdpi.comresearchgate.net The presence of the fluoro and methoxy (B1213986) groups influences the electronic properties of the ring, which can affect the regioselectivity of both the cyclization and subsequent substitution reactions. nih.govnih.gov The synthesis of diversely substituted furo[2,3-b]pyrazines and pyrrolo-fused heterocycles has been demonstrated from similarly functionalized precursors, highlighting the potential pathways available from this building block. mdpi.comresearchgate.net

The creation of carbon-carbon bonds to link aromatic rings is a fundamental transformation in organic synthesis, essential for building polyaromatic and biphenyl (B1667301) structures found in pharmaceuticals, agrochemicals, and materials. nih.gov The Suzuki-Miyaura coupling reaction is a premier method for this purpose, typically involving the palladium-catalyzed reaction of an aryl halide with an organoboron compound. libretexts.org

As an aryl bromide, this compound is an excellent substrate for such cross-coupling reactions. nih.govlibretexts.org The bromine atom can be selectively replaced with a variety of aryl or heteroaryl groups via Suzuki-Miyaura coupling to generate substituted biphenyls. The reactivity order of halogens in this reaction is generally I > Br > Cl, placing aryl bromides in a sweet spot of reactivity and stability. libretexts.org This transformation allows the core (2-fluoro-4-methoxyphenyl)methanol structure to be incorporated into larger, conjugated systems. Studies involving the sequential Suzuki-Miyaura coupling of poly-brominated pyridines have shown that complex, atropisomeric triaryl systems can be constructed, demonstrating the power of using brominated scaffolds to build polyaromatic architectures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

|---|---|---|---|

| This compound | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) / Base (e.g., K₂CO₃) | Biphenyl Derivative |

Contributions to Diversity-Oriented Synthesis and Medicinal Chemistry Lead Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules, which can then be screened for biological activity to identify new leads for drug discovery. nih.govcam.ac.uk DOS aims to explore a wide area of chemical space from a limited set of starting materials by using divergent reaction pathways. nih.govcam.ac.uk The polyfunctional nature of this compound makes it an exemplary building block for DOS campaigns.

The compound offers at least four points of diversification:

The Aryl Bromide: Serves as a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast range of substituents. researchgate.netlibretexts.org

The Methanol Group: Can be oxidized to an aldehyde for reductive amination or Wittig reactions, converted to a leaving group for nucleophilic substitution, or used in etherification.

The Fluoro Group: As a substituent, it can significantly alter the pharmacokinetic properties of a molecule, improving metabolic stability or binding affinity. It is generally unreactive under many synthetic conditions, making it a stable feature of the resulting library. numberanalytics.com

The Methoxy Group: This electron-donating group influences the reactivity of the aromatic ring. It can also be cleaved to reveal a phenol (B47542), opening up another avenue for functionalization, such as ether or ester formation.

By applying different reaction sequences to this single precursor, a library of compounds with diverse scaffolds and functionalities can be rapidly assembled. nih.govnih.gov For example, a reaction sequence might start with a Suzuki coupling at the bromide, followed by oxidation of the alcohol and subsequent condensation to form a heterocyclic ring. An alternative pathway could begin with etherification of the alcohol, followed by a Sonogashira coupling at the bromide. This approach, starting from a common core like amino acetophenones, has been successfully used to generate analogs of natural products such as flavones and coumarins. nih.gov The resulting molecular libraries are invaluable for screening against biological targets to generate new leads in medicinal chemistry. jocpr.comfrontiersin.org

| Functional Group | Reaction Type | Resulting Functionality | Application |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Biaryl | Scaffold Elaboration |

| Aryl Bromide | Sonogashira Coupling | Aryl-alkyne | Linker Introduction |

| Aryl Bromide | Buchwald-Hartwig Amination | Aniline Derivative | Pharmacophore Introduction |

| Methanol | Oxidation (PCC/DMP) | Aldehyde | Precursor for Imines, Alkenes |

| Methanol | Etherification (Williamson) | Ether | Modify Lipophilicity |

| Methoxy | Demethylation (BBr₃) | Phenol | Site for Further Functionalization |

Utility in the Development of Advanced Materials

The incorporation of fluorine into organic molecules is a key strategy in modern materials science for creating materials with enhanced properties. numberanalytics.com Fluorination can impart high thermal stability, chemical inertness, and unique optical and electrical characteristics. numberanalytics.comqualitas1998.net Similarly, methoxy groups are known to tune the electronic properties of conjugated systems. rsc.org

The bromo-functionality of the molecule could be exploited in polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. The resulting polymers would have a precisely controlled arrangement of fluoro and methoxy substituents along the backbone, allowing for the fine-tuning of their electronic band gap, charge mobility, and stability. The presence of fluorine often enhances the thermal stability and resistance to oxidative degradation, which are critical for the lifetime of organic electronic devices. numberanalytics.com Furthermore, the introduction of fluorine can lead to materials with low surface energy, creating hydrophobic and oleophobic surfaces for specialized coatings. qualitas1998.net

Spectroscopic and Computational Approaches for the Investigation of 3 Bromo 2 Fluoro 4 Methoxyphenyl Methanol

Methodologies for Structural Elucidation

The precise architecture of (3-Bromo-2-fluoro-4-methoxyphenyl)methanol is determined through a suite of powerful analytical techniques. Each method offers unique insights into the molecular structure, and when used in concert, they provide a complete and unambiguous assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the connectivity of atoms within a molecule. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to assemble the molecular puzzle.

In the ¹H NMR spectrum of a related compound, benzyl (B1604629) alcohol, the chemical shifts of the protons are influenced by their local electronic environment. expertsmind.com The aromatic protons typically appear downfield due to the ring's anisotropic effect, while the benzylic methylene (B1212753) protons (CH2OH) and the hydroxyl proton (OH) resonate at higher fields. expertsmind.com The exact chemical shifts for this compound would be influenced by the specific substitution pattern on the benzene (B151609) ring. For instance, in substituted benzyl alcohols, the chemical shifts can vary significantly. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the benzene ring are sensitive to the attached substituents. For example, the carbon bearing the methoxy (B1213986) group would have a distinct chemical shift compared to the halogen-substituted carbons.

Two-dimensional NMR techniques are crucial for establishing connectivity. Homonuclear Correlation Spectroscopy (COSY) reveals proton-proton couplings within the same spin system, helping to identify adjacent protons on the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it shows longer-range couplings (typically 2-3 bonds) between protons and carbons, which helps to piece together the entire molecular structure, including the placement of the substituents on the aromatic ring. mdpi.com The complexity of natural and synthetic compounds often necessitates the use of these advanced 2D NMR techniques for unambiguous structural elucidation. researchgate.netipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| CH₂OH | 4.5 - 5.0 | 60 - 70 |

| OH | Variable (depends on solvent and concentration) | - |

| OCH₃ | 3.8 - 4.2 | 55 - 65 |

| C-Br | - | 110 - 125 |

| C-F | - | 150 - 165 (with C-F coupling) |

| C-OCH₃ | - | 155 - 165 |

| C-CH₂OH | - | 130 - 145 |

Note: These are general predicted ranges and actual values may vary.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula.

For this compound, with a chemical formula of C₈H₈BrFO₂, HRMS would be used to confirm this composition. The technique measures the mass-to-charge ratio (m/z) of the molecular ion. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units. HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, making it a powerful tool for formula validation. nih.gov Various ionization techniques, such as electrospray ionization (ESI), are commonly employed in HRMS analysis. beilstein-journals.org

Table 2: Predicted HRMS Data for this compound (C₈H₈BrFO₂)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 217.9719 | 219.9698 |

| [M+H]⁺ | 218.9797 | 220.9777 |

| [M+Na]⁺ | 240.9616 | 242.9596 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular "fingerprint."

For this compound, the IR and Raman spectra would reveal characteristic absorption bands. A broad absorption in the IR spectrum around 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methoxy group would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the alcohol and the ether would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically give rise to bands in the 1400-1600 cm⁻¹ range. mdpi.com The C-Br and C-F stretching vibrations would appear in the fingerprint region of the spectrum, typically below 1000 cm⁻¹. In some cases, intramolecular hydrogen bonding between the hydroxyl group and an adjacent halogen can be observed. rsc.org

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While strong in the IR spectrum, the O-H stretch is often weak in the Raman spectrum. Conversely, the aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. dntb.gov.ua

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad in IR) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O (Alcohol, Ether) | Stretching | 1000-1300 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | 500-700 |

This technique would definitively establish the substitution pattern on the benzene ring and the conformation of the hydroxymethyl group relative to the ring. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the packing of the molecules in the crystal. mdpi.com The crystal structure of related bromo-derivatives has been reported, providing insights into the types of interactions that might be expected. mdpi.com

Theoretical and Computational Chemistry Investigations

In conjunction with experimental techniques, theoretical and computational chemistry methods provide a deeper understanding of the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. rsc.org By solving the Schrödinger equation within the DFT framework, researchers can calculate various molecular properties, such as optimized geometries, vibrational frequencies, and electronic energies. researchgate.net

For this compound, DFT calculations can be used to predict the most stable conformation of the molecule and to calculate theoretical NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. researchgate.net

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. tsijournals.com A smaller gap generally suggests higher reactivity. frontiersin.org The presence of various substituents on an aromatic ring can significantly influence the HOMO-LUMO gap. researchgate.nettsijournals.comacs.org DFT calculations can also be used to generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution within the molecule and can predict sites susceptible to electrophilic or nucleophilic attack. tci-thaijo.org

Table 4: Key Parameters from DFT Calculations for Aromatic Compounds

| Parameter | Significance |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich and electron-poor regions. |

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. wikipedia.orgyoutube.comtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and reactivity of a molecule. nih.govnih.gov A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity and lower kinetic stability. researchgate.net

For this compound, computational methods such as Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory can be employed to calculate the energies of the HOMO and LUMO. nih.govnih.gov The distribution of these frontier orbitals across the molecule provides insights into its reactive sites. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating potential sites for electrophilic attack. Conversely, the LUMO is generally found on the electron-deficient regions, highlighting likely sites for nucleophilic attack. youtube.com

An illustrative calculation of the frontier orbital energies and related quantum chemical parameters for this compound is presented in the table below. A smaller energy gap generally correlates with higher chemical reactivity and lower stability. taylorandfrancis.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

| Ionization Potential (I) ≈ -EHOMO | 6.25 |

| Electron Affinity (A) ≈ -ELUMO | 1.10 |

| Global Hardness (η) = (I-A)/2 | 2.575 |

| Global Softness (S) = 1/(2η) | 0.194 |

| Electronegativity (χ) = (I+A)/2 | 3.675 |

| Chemical Potential (μ) = -χ | -3.675 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) surface analysis is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.comuni-muenchen.de The MEP map is plotted on the molecular surface, where different colors represent varying electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral or near-zero potential.

For this compound, the MEP surface would reveal the influence of its various functional groups on the electrostatic potential. The oxygen atoms of the methoxy and hydroxymethyl groups are expected to be surrounded by regions of high electron density (red), making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group, on the other hand, would exhibit a region of positive potential (blue), rendering it a potential site for nucleophilic attack or hydrogen bond acceptance.

The aromatic ring itself will display a complex electrostatic potential due to the competing electronic effects of the substituents. The electron-donating methoxy group will increase the negative potential of the ring, while the electronegative bromo and fluoro atoms will create regions of more positive potential. The area around the bromine atom, in particular, may exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can participate in halogen bonding. researchgate.net

An illustrative table of MEP values at specific sites of the molecule is provided below. These values are hypothetical and serve to demonstrate the expected trends.

| Molecular Site | Predicted MEP Value (kcal/mol) | Reactivity Implication |

|---|---|---|

| Oxygen of -OCH3 group | -35.5 | Electrophilic attack / Hydrogen bond acceptor |

| Oxygen of -CH2OH group | -30.2 | Electrophilic attack / Hydrogen bond acceptor |

| Hydrogen of -OH group | +45.8 | Nucleophilic attack / Hydrogen bond donor |

| Aromatic Ring (average) | -10.0 to +5.0 | Complex reactivity depending on position |

| Region of Bromine atom (sigma-hole) | +20.1 | Halogen bonding donor |

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. nih.govnih.gov The NLO response of a molecule is characterized by its hyperpolarizability (β). Computational chemistry provides a powerful means to predict the NLO properties of new materials by calculating their hyperpolarizabilities.

The NLO properties of this compound can be predicted using quantum chemical calculations, often employing DFT methods. The presence of both electron-donating (methoxy, hydroxymethyl) and electron-withdrawing (bromo, fluoro) groups on the aromatic ring can lead to significant intramolecular charge transfer (ICT), which is a key factor for enhancing NLO activity. The π-conjugated system of the benzene ring facilitates this charge transfer from the donor to the acceptor groups upon excitation by an intense light source.

The magnitude of the first hyperpolarizability (β) is a measure of the second-order NLO response. A higher value of β indicates a stronger NLO activity. The calculated β value for this compound would provide a theoretical estimation of its potential as an NLO material. For comparison, urea (B33335) is a standard reference material in NLO studies.

Below is an illustrative data table presenting the predicted NLO properties of this compound. These values are hypothetical and intended to exemplify the type of data generated in such a computational study.

| NLO Parameter | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 150 x 10-24 esu |

| First Hyperpolarizability (βtot) | 8.2 x 10-30 esu |

Mechanistic Pathway Elucidation and Transition State Analysis

Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome and designing more efficient synthetic routes. Computational chemistry offers powerful tools for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. A key aspect of this is the identification and characterization of transition states (TS), which are the highest energy points along the reaction coordinate. acs.orgwikipedia.org

For this compound, mechanistic studies could explore various reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its participation in nucleophilic substitution reactions. Transition state theory (TST) can be applied to calculate the activation energies (the energy difference between the reactants and the transition state), which provides insight into the reaction rates. wikipedia.org

The geometry of the transition state reveals the specific arrangement of atoms at the point of bond breaking and bond formation. fiveable.me For instance, in an SN2 reaction involving the hydroxyl group, the transition state would feature a pentacoordinate carbon atom. The nature of the transition state, whether it is "early" (resembling reactants) or "late" (resembling products), can also be determined.

Computational methods like DFT can be used to locate the transition state structures and calculate their vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org By tracing the reaction path from the transition state down to the reactants and products (Intrinsic Reaction Coordinate analysis), the entire mechanistic pathway can be mapped out. Aromatic transition states are of particular interest in reactions involving the benzene ring, as their stability can significantly influence the reaction feasibility. fiveable.meic.ac.ukyoutube.com

An illustrative table for a hypothetical reaction involving this compound is presented below, showcasing the kind of data obtained from a transition state analysis.

| Parameter | Value |

|---|---|

| Hypothetical Reaction | Oxidation of alcohol to aldehyde |

| Calculated Activation Energy (ΔG‡) | 25.5 kcal/mol |

| Number of Imaginary Frequencies in TS | 1 |

| Key Bond Distances in TS (e.g., C-H, O-H) | C-H: 1.25 Å, O-H: 1.10 Å |

Future Research Directions and Emerging Paradigms for 3 Bromo 2 Fluoro 4 Methoxyphenyl Methanol Research

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety and efficiency. Future research should prioritize the development of sustainable synthetic routes to (3-Bromo-2-fluoro-4-methoxyphenyl)methanol and its derivatives.

Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. A greener approach could involve the use of more environmentally benign solvents and reagents. For instance, the synthesis of related benzyl (B1604629) alcohol derivatives has been achieved using greener methods, which could be adapted for this specific compound. nih.govnih.gov One potential strategy is the catalytic reduction of a corresponding benzaldehyde (B42025) precursor. Research into the selective hydrogenation of benzaldehydes to benzyl alcohols using catalysts based on palladium supported on natural materials like zeolite is a promising avenue. nih.gov Another green approach could be the direct oxidation of a suitable toluene (B28343) derivative, although controlling selectivity to the alcohol without over-oxidation to the aldehyde or carboxylic acid is a challenge that requires further investigation. acs.org

The use of ionic liquids as both catalysts and solvents presents another green alternative. For example, the benzylation of anisole (B1667542) using benzyl alcohol has been demonstrated with heteropoly-organic acid salt ionic liquids, which can be easily separated and recycled. organic-chemistry.org Exploring similar systems for the synthesis or functionalization of this compound could lead to more sustainable processes.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The functional groups present in this compound offer multiple sites for catalytic modification, enabling the synthesis of a diverse library of derivatives. Future research should focus on exploring novel catalytic systems to achieve high reactivity and selectivity in these transformations.

The bromine atom provides a handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov Investigating the application of these reactions to the bromo-position of this compound would allow for the introduction of a wide range of substituents, leading to compounds with potentially interesting biological or material properties.

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy. nih.gov Research into the catalytic C-H activation of the aromatic ring, potentially directed by the existing substituents, could provide novel pathways for functionalization, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netrsc.org The development of catalysts that can selectively target one of the available C-H positions in the presence of the bromo, fluoro, and methoxy (B1213986) groups would be a significant advancement.

Furthermore, the benzylic alcohol can be a target for various catalytic transformations. For example, its oxidation to the corresponding aldehyde can be achieved using heterogeneous catalysts like pyrazinium chlorochromate-functionalized carbonitride, which offers the advantage of easy separation and reuse. mdpi.com

| Catalyst Type | Potential Application | Research Focus |

| Palladium-based catalysts | Cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) at the bromo-position. | Development of ligands to enhance reactivity and selectivity in the presence of the fluoro and methoxy groups. |

| Transition metal catalysts (e.g., Rh, Ru, Ir) | Directed C-H functionalization of the aromatic ring. | Exploring the directing group ability of the existing substituents to control regioselectivity. |

| Heterogeneous catalysts | Oxidation of the benzylic alcohol to the aldehyde. | Design of recyclable and environmentally benign catalysts with high efficiency. |

| Biocatalysts (e.g., enzymes) | Enantioselective transformations of the benzylic alcohol. | Screening for enzymes that can perform selective reactions on the substituted benzyl alcohol scaffold. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, efficiency, and scalability. st-andrews.ac.ukresearchgate.netacs.org Future research on this compound should embrace these technologies to accelerate the discovery and development of its derivatives.

Flow chemistry is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. st-andrews.ac.ukresearchgate.netacs.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. acs.org Developing a continuous flow synthesis for this compound would enable its on-demand production and facilitate its use in multi-step syntheses.

Automated parallel synthesis platforms are invaluable for rapidly creating libraries of compounds for screening purposes in drug discovery and materials science. nih.govnih.govnumberanalytics.comnih.govrsc.org By integrating the synthesis of this compound derivatives into such platforms, researchers can efficiently explore the chemical space around this scaffold. This would involve developing robust reaction protocols that are compatible with automated systems, allowing for the systematic variation of substituents at different positions of the molecule.

| Technology | Application for this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of the parent compound and its derivatives. | Enhanced safety, improved heat and mass transfer, easier scale-up, and potential for integration into multi-step sequences. nih.gov |

| Automated Parallel Synthesis | Rapid generation of a library of derivatives for high-throughput screening. | Increased productivity, reduced development time, and systematic exploration of structure-activity relationships. nih.govrsc.org |

| Robotic Platforms | Fully automated synthesis, purification, and analysis of derivatives. | High-throughput experimentation, reduced human error, and generation of large datasets for machine learning applications. |

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the versatile chemical functionality of the methoxy and benzyl alcohol groups, make this compound an attractive building block for interdisciplinary research.

Materials Science:

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a precursor for monomers used in the synthesis of novel fluorinated polymers. The presence of the bromo-substituent offers a site for further polymerization or cross-linking reactions. The methoxy group can influence the polymer's solubility and processing characteristics. Research in this area could lead to the development of new materials with applications in coatings, electronics, and energy.

Chemical Biology:

The development of chemical probes is essential for understanding complex biological processes. The structure of this compound suggests its potential as a scaffold for the design of such probes. The fluorine atom can be used as a reporter for ¹⁹F NMR studies, which is a powerful technique for probing molecular interactions in biological systems. acs.org The benzyl alcohol moiety can be modified to introduce reactive groups for covalent labeling of target proteins or to attach reporter molecules like fluorophores. nih.gov

Furthermore, benzyl alcohol derivatives have been shown to possess a range of biological activities, including anti-inflammatory and sedative-hypnotic effects. Some have also been investigated as enzyme inhibitors. st-andrews.ac.ukresearchgate.net The specific substitution pattern of this compound could lead to novel biological activities. For example, bromophenols isolated from marine organisms have demonstrated anticancer properties. Therefore, synthesizing and screening a library of derivatives of this compound for various biological targets is a promising avenue for drug discovery. mdpi.com The unique combination of substituents could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

| Field | Research Opportunity | Potential Application |

| Materials Science | Synthesis of novel fluorinated polymers using this compound as a monomer or precursor. | Development of high-performance materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. |

| Chemical Biology | Design and synthesis of chemical probes based on the this compound scaffold. | Probing enzyme activity, studying protein-ligand interactions using ¹⁹F NMR, and visualizing biological processes. acs.orgacs.org |

| Medicinal Chemistry | Synthesis and biological evaluation of a library of derivatives for drug discovery. | Identification of new therapeutic agents with potential anti-inflammatory, anticancer, or other biological activities. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Bromo-2-fluoro-4-methoxyphenyl)methanol?

- Methodology : A common approach involves bromination and fluorination of a pre-functionalized aromatic precursor. For example, 2-fluoro-4-methoxybenzaldehyde can undergo bromination at the 3-position using (N-bromosuccinimide) under radical initiation. Subsequent reduction of the aldehyde group to a hydroxymethyl group is achieved with sodium borohydride () in methanol or ethanol .

- Key Considerations : Reaction temperature and solvent polarity significantly impact regioselectivity. Use to monitor intermediate formation and confirm substitution patterns.

Q. How can purification challenges for this compound be addressed?

- Methodology : Column chromatography (silica gel, gradient) effectively separates polar impurities. Recrystallization in hexane/ethyl acetate mixtures improves purity. For trace halogenated byproducts, preparative HPLC with a column is recommended .

- Validation : Purity should be confirmed via , HPLC (>98%), and mass spectrometry (ESI-MS or HRMS).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F). resolves methoxy ( ppm) and hydroxymethyl ( ppm) groups.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereochemistry .

- IR Spectroscopy : O-H stretching (~3200-3400 cm) and C-Br vibrations (~550 cm) validate functional groups.

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions of this compound?

- Methodology : The bromine atom at the 3-position is highly susceptible to (nucleophilic aromatic substitution) due to electron-withdrawing effects from fluorine and methoxy groups. Computational studies (DFT, Gaussian) predict activation barriers for substitution at Br vs. F sites. Experimentally, reactions with in DMF at 80°C yield azide derivatives selectively at Br .

- Data Contradictions : Fluorine’s electronegativity may deactivate adjacent positions, but steric hindrance from the methoxy group can override electronic effects. Compare yields with/without microwave-assisted synthesis to optimize selectivity.

Q. What strategies mitigate oxidation of the hydroxymethyl group during functionalization?

- Methodology : Protect the alcohol as a silyl ether (, imidazole) before halogenation or coupling reactions. For direct oxidation to carboxylic acids, use in acidic conditions (controlled pH 2-3) to avoid over-oxidation. LC-MS monitors intermediate aldehyde formation .

- Comparative Analysis : -based oxidants yield higher aldehyde selectivity (~85%) than (~70%) but require rigorous anhydrous conditions.

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Co-crystallize with heavy atoms (e.g., ) to enhance X-ray diffraction. SHELXL refinement accounts for disorder in methoxy or hydroxymethyl groups. Fluorine’s high electronegativity may distort electron density maps; use iterative refinement cycles .

- Case Study : A related compound, (3-Bromo-2,6-difluorophenyl)methanol, showed torsional strain between F and Br substituents (bond angle deviation: ~5°), confirmed via DFT .

Q. What biological assays are suitable for evaluating its antimicrobial potential?

- Methodology :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Enzyme Inhibition : Screen for binding to cytochrome P450 (CYP3A4) using fluorescence quenching.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity .

- Data Interpretation : Compare IC values with structurally similar compounds (e.g., 3-Bromo-5-chloro derivatives) to identify SAR trends.

Q. How can contradictions in reaction yield data across studies be resolved?

- Methodology : Replicate reactions under standardized conditions (solvent purity, inert atmosphere). Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For example, NaBH reduction yields vary ±15% due to trace moisture; employ molecular sieves for reproducibility .

- Statistical Tools : ANOVA identifies significant factors (p < 0.05). Report confidence intervals for yields in publications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.